4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole

Beschreibung

Historical Development and Fundamental Principles of Oxazole (B20620) Heterocycles

The chemistry of oxazoles dates back to 1876 with the synthesis of 2-methyloxazole. thepharmajournal.com A foundational moment in the field was the development of the Fischer oxazole synthesis by Emil Fischer in 1896, which provided a method for producing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde. wikipedia.org Another classic route, the Robinson–Gabriel synthesis, involves the dehydration of 2-acylaminoketones. wikipedia.orgcutm.ac.in The van Leusen oxazole synthesis, discovered in 1972, utilizes tosylmethylisocyanide (TosMIC) and aldehydes to form the oxazole ring and has become a widely used method. nih.gov Interest in oxazole chemistry expanded significantly during World War II in connection with the structural elucidation of penicillin. tandfonline.comderpharmachemica.com

Oxazoles are five-membered aromatic heterocyclic compounds containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively. tandfonline.comnih.gov They are considered aromatic, though less so than the analogous thiazoles. wikipedia.org As weak bases, the conjugate acid of the parent oxazole has a pKa of 0.8. wikipedia.org The reactivity of the oxazole ring is characterized by deprotonation at the C2 position, electrophilic substitution primarily at the C5 position (especially with activating groups), and nucleophilic substitution at the C2 position when a suitable leaving group is present. thepharmajournal.comwikipedia.org

Structural Features and Nomenclature Conventions within the 1,3-Oxazole Framework

The 1,3-oxazole is a planar, five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. tandfonline.com The atoms in the ring are sp2 hybridized. tandfonline.com The standard nomenclature system numbers the ring starting from the oxygen atom as position 1 and proceeding towards the nitrogen atom, which is at position 3. thepharmajournal.com

The structure of 1,3-oxazole imparts specific chemical properties. The hydrogen atom at the C2 position is the most acidic, followed by those at C5 and C4. thepharmajournal.comtandfonline.com This hierarchy of acidity influences its reactivity, particularly in deprotonation reactions. thepharmajournal.com The presence of the electronegative oxygen atom affects the delocalization of electrons within the aromatic system. tandfonline.com

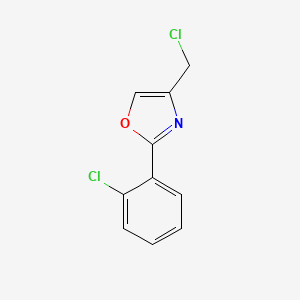

Derivatives are named based on the substituents and their positions on this numbered ring. For the compound in focus, "4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole," the name indicates:

A 1,3-oxazole base structure.

A chloromethyl group (-CH₂Cl) attached to the carbon at position 4.

A 2-chlorophenyl group (a benzene (B151609) ring with a chlorine atom at position 2) attached to the carbon at position 2.

Table 1: Properties of the Parent 1,3-Oxazole Ring

| Property | Value |

| Chemical Formula | C₃H₃NO |

| Molar Mass | 69.06 g/mol |

| Boiling Point | 69.5 °C |

| Density | 1.050 g/cm³ |

| Acidity (pKa of conjugate acid) | 0.8 |

Data sourced from references wikipedia.org.

Significance of Chlorinated Organic Compounds in Synthetic Chemistry

Chlorinated organic compounds, or organochlorides, are a major class of molecules in which one or more chlorine atoms are covalently bonded to carbon atoms. wikipedia.org These compounds are of immense importance in synthetic chemistry due to the unique properties conferred by the chlorine atom. eurochlor.org The introduction of chlorine into an organic molecule modifies its physical properties, typically increasing its density and boiling point compared to its hydrocarbon analog. wikipedia.org

From a reactivity standpoint, the carbon-chlorine bond is a key functional group. Chlorine can act as a good leaving group in nucleophilic substitution reactions, making aliphatic organochlorides useful alkylating agents. wikipedia.org This reactivity is fundamental to building more complex molecular architectures.

Furthermore, the strategic placement of chlorine atoms in a molecule can significantly alter its biological activity. eurochlor.org This "halogen effect" is a well-established principle in medicinal chemistry, where chlorination can enhance the efficacy of a drug candidate. eurochlor.orgnih.gov Consequently, chlorinated compounds are found in a vast array of pharmaceuticals and agrochemicals. eurochlor.orgnih.gov They serve as both final products and crucial intermediates in multi-step syntheses. eurochlor.org

Defining the Academic Research Landscape for this compound

Direct academic research specifically detailing the synthesis and properties of this compound is not extensively documented in publicly available literature. However, the research landscape for this compound can be effectively defined by examining the synthesis and known properties of structurally similar molecules. The synthesis of substituted 2-aryl-4-(chloromethyl)-1,3-oxazoles generally follows established routes for oxazole formation.

A common synthetic approach involves the reaction of an appropriate amide with a halo-ketone. For instance, the synthesis of related compounds like 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole (B2672894) can be achieved from p-toluamide and 1,3-dichloroacetone (B141476). chemicalbook.com By analogy, a plausible synthesis for this compound would involve the reaction of 2-chlorobenzamide (B146235) with 1,3-dichloroacetone.

The primary application of such compounds in the academic and industrial research landscape is as a synthetic intermediate or building block. The chloromethyl group at the 4-position is a reactive handle that allows for further chemical modification through nucleophilic substitution, enabling the construction of more complex molecules with potential applications in medicinal chemistry and materials science. Research on related compounds suggests their utility in developing novel therapeutic agents. researchgate.net

Table 2: Data on Structurally Related Oxazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(Chloromethyl)-2-phenyl-1,3-oxazole | C₁₀H₈ClNO | 193.63 | 30494-97-4 |

| 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C₁₁H₁₀ClNO | 207.66 | 103788-61-0 |

| 4-(Chloromethyl)-2,5-diphenyl-1,3-oxazole | C₁₆H₁₂ClNO | 269.73 | 51101-79-0 |

| 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole | C₁₀H₇Cl₂NO | 228.07 | Not Available |

Data sourced from references nih.govchemicalbook.comchemsynthesis.comnih.govscbt.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLYYQSEGWXQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloromethyl 2 2 Chlorophenyl 1,3 Oxazole

Precursor Synthesis and Starting Material Design for Oxazole (B20620) Annulation

The logical design of a synthetic route begins with the preparation of two key fragments that will ultimately be joined to form the target molecule. These fragments are a 2-(2-chlorophenyl)-substituted intermediate, which will form the C2 and N3 components of the oxazole ring, and a C3 synthon that provides the C4 and C5 atoms, along with the required chloromethyl substituent.

The most common and direct precursor for the 2-aryl portion of the oxazole is the corresponding aryl amide. For the target molecule, this precursor is 2-chlorobenzamide (B146235). The synthesis of this intermediate is typically achieved from 2-chlorobenzoic acid in a two-step sequence.

First, 2-chlorobenzoic acid is converted into its more reactive acid chloride derivative, 2-chlorobenzoyl chloride. This activation step is commonly carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF).

The second step involves the amidation of the newly formed 2-chlorobenzoyl chloride. This is accomplished by reacting it with an ammonia (B1221849) source, typically aqueous or gaseous ammonia, to yield 2-chlorobenzamide. This amide is a stable, crystalline solid that serves as the primary building block for the oxazole ring. researchgate.net

Table 1: Synthesis of 2-Chlorobenzamide Precursor

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Chlorobenzoic Acid | Thionyl Chloride (SOCl₂) | 2-Chlorobenzoyl Chloride |

The C4 and C5 atoms of the oxazole ring, along with the distinctive 4-(chloromethyl) group, are sourced from a single, bifunctional starting material. The reagent of choice for this purpose is 1,3-dichloroacetone (B141476). researchgate.net This α,α'-dihaloketone is an ideal synthon because it possesses two reactive sites: the carbonyl group and the two chloromethyl groups. One of the chloromethyl groups engages in the initial reaction with the amide, while the other remains intact on the resulting oxazole ring, thereby directly incorporating the required 4-(chloromethyl) moiety into the final structure.

Classical Oxazole Ring Formation Strategies

The assembly of the oxazole ring from the prepared precursors typically follows established, classical synthetic routes that involve condensation and subsequent dehydration.

The most direct and widely cited method for synthesizing 4-(chloromethyl)-2-aryl oxazoles is the reaction between a primary amide (2-chlorobenzamide) and an α-haloketone (1,3-dichloroacetone). researchgate.net This reaction is a variant of well-known oxazole syntheses, such as the Bredereck reaction or the Blümlein-Lewy reaction. researchgate.netslideshare.net

In this procedure, 2-chlorobenzamide is reacted with 1,3-dichloroacetone. The reaction typically requires heat and may be conducted in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the final aromatization step. This condensation and dehydrocyclization reaction directly yields the 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole product.

Table 2: Classical Oxazole Annulation

| Reactant A | Reactant B | Reaction Type | Product |

|---|

The mechanism of this classical oxazole synthesis begins with the nucleophilic attack of the amide nitrogen onto one of the α-carbons of 1,3-dichloroacetone, displacing a chloride ion in an N-alkylation step. This forms an N-(2-chloroacetonyl)-2-chlorobenzamide intermediate.

Following this, an intramolecular cyclization occurs. The amide oxygen attacks the ketone carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration. This elimination of a water molecule is often promoted by acidic conditions or high temperatures and results in the formation of the stable, aromatic 1,3-oxazole ring. wikipedia.orgsynarchive.com

The scope of this route is quite broad, allowing for the synthesis of a wide variety of 2-aryl-4-substituted oxazoles by simply varying the starting amide and α-haloketone. The use of 1,3-dichloroacetone specifically and reliably installs the 4-(chloromethyl) group. researchgate.net

Modern and Catalyst-Mediated Synthetic Approaches

While the classical condensation method is robust, modern organic synthesis often seeks milder and more efficient catalyst-mediated alternatives. Although no specific catalyst-mediated synthesis for this compound is prominently documented, several modern strategies for oxazole synthesis could theoretically be adapted.

These approaches often involve transition metal catalysts, such as copper, palladium, or gold, to facilitate the key bond-forming steps under milder conditions. mdpi.com For instance, copper-catalyzed oxidative cyclization reactions between amides and ketones or terminal alkynes provide a powerful method for constructing the oxazole core. pharmaguideline.com Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, could be employed to functionalize a pre-formed oxazole ring. For example, a 2-chlorooxazole (B1317313) derivative could be coupled with a 2-chlorophenylboronic acid to install the desired aryl group. researchgate.netyork.ac.uk

These catalyst-mediated routes offer potential advantages such as higher yields, greater functional group tolerance, and avoidance of harsh acidic or high-temperature conditions associated with classical methods. However, their application to the specific synthesis of this compound would require dedicated route development and optimization.

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metal catalysis provides powerful tools for the construction of the oxazole ring. strath.ac.uk These methods often proceed under mild conditions with high atom economy. researchgate.net Various metals, including gold, copper, and cobalt, have been employed to catalyze the cyclization or cycloaddition reactions that form the heterocyclic core.

For instance, gold-catalyzed reactions involving N-propargyl amides can lead to the formation of oxazole derivatives. researchgate.net Similarly, copper-catalyzed [2+3] cyclization reactions of alpha-hydroxy ketones with arylacetonitriles are effective for creating 2,4,5-trisubstituted oxazoles. nih.gov A cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes represents another efficient, one-step route to 2,5-disubstituted oxazoles under mild conditions. rsc.org While these examples don't directly yield the target 2,4-disubstituted structure, they highlight the capability of transition metals to facilitate oxazole ring formation, which can be adapted for the specific synthesis of this compound.

A photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles has also been developed as a streamlined, scalable approach to oxazole synthesis, overcoming limitations of some transition metal-catalyzed methods. acs.org

Table 1: Examples of Transition Metal-Catalyzed Oxazole Synthesis

| Catalyst System | Reaction Type | Reactants | Substitution Pattern | Reference |

|---|---|---|---|---|

| Gold (AuBr3/AgOTf) | Cyclization | N-Propargyl Amides | Varies | researchgate.net |

| Copper (Cu) | [2+3] Cyclization | α-Hydroxy Ketones + Arylacetonitriles | 2,4,5-Trisubstituted | nih.gov |

| Cobalt (Co(III)) | [3+2] Cycloaddition | N-Pivaloyloxyamides + Alkynes | 2,5-Disubstituted | rsc.org |

Cross-Coupling Strategies for Oxazole Assembly

Cross-coupling reactions are a cornerstone of modern synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. In the context of oxazole synthesis, these strategies can be used to build the ring from constituent parts or to functionalize a pre-existing oxazole core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized in one-pot syntheses of trisubstituted oxazoles. ijpsonline.com For instance, a carboxylic acid, an amino acid, and a dehydrating agent can form an oxazole intermediate that then undergoes Suzuki-Miyaura coupling with a boronic acid. ijpsonline.com Another strategy involves the direct arylation of a pre-formed oxazole ring. Palladium/copper-catalyzed direct arylation of the C-H bond on an oxazole ring with an aryl halide is an efficient method for producing substituted oxazoles. ijpsonline.comorganic-chemistry.org This approach could be envisioned for the synthesis of the target compound by coupling a 4-(chloromethyl)-1,3-oxazole intermediate with 1-bromo-2-chlorobenzene.

Table 2: Cross-Coupling Strategies in Oxazole Synthesis

| Reaction Name | Catalyst System | Coupling Partners | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) / Nickel (Ni) | Oxazole Intermediate + Boronic Acid | One-pot synthesis and coupling | ijpsonline.com |

| Direct Arylation | Palladium (Pd) / Copper (Cu) | Oxazole + Aryl Halide | C-H bond functionalization | ijpsonline.comorganic-chemistry.org |

Regioselective Functionalization During Synthesis

Achieving the correct arrangement of substituents on the oxazole ring—the 2-chlorophenyl group at position 2 and the chloromethyl group at position 4—is paramount. This requires careful control over the regioselectivity of the synthetic steps.

Control of Chlorination Position on the Oxazole Ring

The term "chlorination on the oxazole ring" in this context primarily refers to the regioselective introduction of the 2-chlorophenyl substituent at the C2 position and not direct chlorination of the heterocyclic ring itself. This is typically achieved by selecting appropriate starting materials where the desired substitution is pre-determined. For example, in the Robinson-Gabriel synthesis, the structure of the starting α-acylamino ketone dictates the substitution pattern of the final oxazole. To obtain the 2-(2-chlorophenyl) moiety, one would start with a precursor acylated with a 2-chlorobenzoyl group.

While direct electrophilic chlorination of an oxazole ring is possible, it can be challenging to control and may lead to a mixture of products or ring-opening, depending on the conditions and the stability of the oxazole substrate. nih.gov Therefore, building the ring from precursors already containing the 2-chlorophenyl group is the most common and regioselective strategy. Methods using TMP-bases of Mg and Zn (TMP = 2,2,6,6-tetramethylpiperidide) have been developed for the regioselective functionalization of the oxazole scaffold, allowing for controlled introduction of various groups at specific positions. nih.gov

Chemoselective Introduction of the Chloromethyl Group

The chemoselective introduction of the chloromethyl group at the C4 position is a critical step that must be accomplished without affecting the 2-chlorophenyl substituent or the oxazole ring. A highly effective and regioselective method involves the reaction of an appropriate amide with a 1,3-dihaloacetone.

Specifically, the reaction of 2-chlorobenzamide with 1,3-dichloroacetone provides a direct route to this compound. In this reaction, one of the chlorine atoms of 1,3-dichloroacetone is displaced during the cyclization to form the oxazole ring, while the other remains intact, yielding the desired chloromethyl group at the C4 position. This approach is analogous to the known synthesis of 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole (B2672894) from p-toluamide and 1,3-dichloroacetone. chemicalbook.com

Another approach involves the deoxygenation-chlorination of 1,3-oxazole N-oxides. A facile and highly regioselective process has been described for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts using phosphoryl chloride (POCl₃). x-mol.netresearchgate.net This method provides the chloromethyl group with high regioselectivity. x-mol.net

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. kthmcollege.ac.inscispace.com For oxazole synthesis, this involves exploring alternative reaction media and energy sources to minimize waste and the use of hazardous substances. ijpsonline.comijpsonline.com

Exploration of Solvent-Free and Aqueous Medium Syntheses

Significant progress has been made in developing greener synthetic routes to oxazoles. ijpsonline.com The classic van Leusen oxazole synthesis, which traditionally uses organic solvents, has been adapted to greener conditions. For example, an efficient protocol has been developed using triethylamine (B128534) and β-cyclodextrin (β-CD) in water, which serves as a green medium. nih.govmdpi.comtandfonline.com

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent use. nih.gov The synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) can be performed efficiently under microwave irradiation in environmentally benign solvents like isopropanol (B130326) (IPA). nih.gov Furthermore, some copper-catalyzed oxidative cyclizations for the synthesis of 2,4,5-triarylated oxazoles can be performed under solvent-free conditions, further enhancing the green credentials of the process. organic-chemistry.org Electrochemical methods also offer a green alternative by avoiding the need for external chemical oxidants. rsc.org

Table 3: Green Synthesis Approaches for Oxazoles

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Medium | van Leusen reaction with β-cyclodextrin catalyst in water | Avoids organic solvents, uses a catalytic amount of base | nih.govmdpi.com |

| Microwave-Assisted | van Leusen reaction in IPA under microwave irradiation | Rapid reaction times, high yields, reduced energy consumption | nih.gov |

| Solvent-Free | Copper-catalyzed oxidative annulation | Eliminates solvent waste, high atom economy | organic-chemistry.org |

| Electrochemistry | Electrochemical oxidative annulation | Avoids external chemical oxidants | rsc.org |

Atom Economy and Reaction Efficiency Optimization

The synthesis of this compound, like many heterocyclic compounds, is often approached through classical condensation reactions. A primary route involves the reaction of 2-chlorobenzamide with an α-haloketone such as 1,3-dichloroacetone. This method, a variation of the Robinson-Gabriel synthesis, forms the oxazole ring through cyclodehydration. ijpsonline.comwikipedia.orgsynarchive.comijpsonline.com

The theoretical atom economy of this reaction can be calculated to assess its intrinsic efficiency. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product.

Reaction: 2-chlorobenzamide + 1,3-dichloroacetone → this compound + H₂O + HCl

Optimization research focuses on several key areas to improve reaction efficiency:

Dehydrating Agents: Traditional Robinson-Gabriel synthesis often employs stoichiometric amounts of strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. ijpsonline.comwikipedia.org These reagents generate significant chemical waste and present challenges in workup and purification. Modern approaches seek to minimize or replace these harsh agents with more efficient catalytic systems.

Catalyst Development: Research into catalytic cyclodehydration aims to improve yields and reduce waste. While specific studies on this compound are not prevalent, analogous syntheses of substituted oxazoles have explored various catalysts, including milder Lewis acids and solid-phase reagents that simplify purification. wikipedia.orgidexlab.com

The following table compares common oxazole synthesis strategies in the context of their potential application for preparing the target compound, focusing on efficiency principles.

| Synthetic Method | Typical Reactants | General Atom Economy | Potential Efficiency Optimizations |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Moderate to Good | Catalytic dehydrating agents, solid-phase synthesis. wikipedia.org |

| Reaction of Amide and α-Haloketone | Primary Amide, α-Haloketone | Good | Optimization of reaction conditions (solvent, temp), catalyst use. ijpsonline.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Moderate | Use of milder acid catalysts, improved workup procedures. wikipedia.org |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Moderate | Use of pressure reactors to shorten reaction times, ionic liquids for solvent recycling. organic-chemistry.orgsciforum.net |

Advanced Synthetic Scale-Up and Process Optimization Research

Transitioning a synthetic route from laboratory-scale to industrial production presents numerous challenges. For this compound, research into scale-up and process optimization would focus on ensuring safety, consistency, cost-effectiveness, and sustainability.

Key Considerations for Scale-Up:

Thermodynamics and Safety: The cyclodehydration step is often exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and ensure product stability. Process safety studies, including reaction calorimetry, are essential to define critical process parameters.

Reagent and Solvent Selection: The choice of solvents and reagents is scrutinized during scale-up. Ideal solvents are effective, low-cost, non-toxic, and recyclable. For instance, replacing chlorinated solvents with greener alternatives is a common goal in process optimization.

Advanced Process Optimization Strategies:

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up over traditional batch processing. They provide superior control over reaction temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency. beilstein-journals.org The synthesis of 2-(halomethyl)oxazoles has been successfully demonstrated in continuous flow, highlighting the applicability of this technology. beilstein-journals.org A multi-step synthesis can be integrated into a continuous sequence, minimizing manual handling and intermediate storage. beilstein-journals.org

Process Analytical Technology (PAT): Implementing real-time analytical tools (e.g., in-situ IR or Raman spectroscopy) allows for continuous monitoring of the reaction. This data enables precise control over reaction endpoints, impurity profiles, and product quality, leading to more efficient and reliable manufacturing processes.

Design of Experiments (DoE): Statistical methods like Design of Experiments are used to systematically optimize reaction variables (e.g., temperature, concentration, catalyst loading) to identify the most robust and high-yielding process conditions with a minimal number of experiments.

The table below outlines research priorities for the scale-up of a potential synthesis for this compound.

| Research Area | Objective | Methodologies & Technologies | Expected Outcome |

| Reaction Kinetics & Safety | Understand reaction rate, heat flow, and potential hazards. | Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC). | Definition of safe operating limits and optimized thermal control. |

| Impurity Profiling | Identify and quantify key impurities and byproducts. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS). | Development of a robust purification strategy and control of final product quality. |

| Flow Chemistry Adaptation | Convert the batch process to a continuous manufacturing process. | Microreactors, Packed-Bed Reactors, Continuous Stirred-Tank Reactors (CSTRs). | Enhanced safety, improved yield, and potential for process automation. beilstein-journals.org |

| Crystallization Development | Develop a scalable and reproducible purification method. | Polymorph screening, solubility studies, controlled cooling profiles. | High-purity final product with consistent physical properties. |

| Solvent Recycling | Minimize solvent waste and improve process sustainability. | Distillation, membrane filtration. | Reduced environmental impact and lower operational costs. acs.org |

Chemical Reactivity and Transformation Studies of 4 Chloromethyl 2 2 Chlorophenyl 1,3 Oxazole

Reactions at the 4-(Chloromethyl) Functionality

The 4-(chloromethyl) group is a highly reactive electrophilic site, analogous to a benzylic halide. The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles, and the adjacent oxazole (B20620) ring can stabilize developing charges, facilitating both substitution and, under specific conditions, elimination reactions. Furthermore, the carbon-chlorine bond can undergo homolytic cleavage to participate in radical processes.

Nucleophilic Substitution Reactions for Derivatization

The primary mode of reactivity for the 4-(chloromethyl) group is nucleophilic substitution, typically proceeding via an SN2 mechanism. This pathway is highly efficient for creating a diverse library of derivatives by introducing various functional groups. The high reactivity of this group is comparable to that of benzyl (B1604629) chloride, allowing for facile displacement of the chloride ion by a broad spectrum of nucleophiles. quora.com

Nitrogen, oxygen, and sulfur nucleophiles are commonly employed to generate new carbon-heteroatom bonds. Reactions with primary and secondary amines, for instance, readily yield the corresponding secondary and tertiary aminomethyl-oxazole derivatives in high yields. quora.com Similarly, alkoxides and phenoxides can be used to form ethers, while thiolates react efficiently to produce thioethers. The reaction with potassium thioacetate, followed by hydrolysis, serves as a reliable method for introducing a thiol group. wyzant.com

These substitution reactions are fundamental for building more complex molecules, attaching the oxazole core to other scaffolds, or introducing functionalities that can modulate the compound's biological or physical properties.

Table 1: Examples of Nucleophilic Substitution Reactions at the 4-(Chloromethyl) Position.

Elimination Reactions and Olefin Formation Pathways

While nucleophilic substitution is the dominant reaction pathway for the primary halide in 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, elimination reactions to form an olefin (an exocyclic methylene (B1212753) group) are theoretically possible. This transformation would proceed via an E2 mechanism, which requires a strong base to abstract a proton from the carbon adjacent to the leaving group (the methylene carbon itself).

However, for primary substrates, the SN2 reaction is kinetically favored over the E2 reaction under most conditions. quora.com To promote elimination, specific reaction conditions are necessary. The use of a strong, sterically hindered base is crucial, as its bulkiness disfavors the direct backside attack on the chloromethyl carbon required for substitution, thereby favoring the abstraction of a proton. quora.comvedantu.com Examples of such bases include potassium tert-butoxide or lithium diisopropylamide (LDA).

The reaction would involve the abstraction of a proton from the methylene group, which is rendered acidic by the adjacent electron-withdrawing oxazole ring. This is followed by the concerted expulsion of the chloride ion to form the highly reactive 4-methylene-2-(2-chlorophenyl)-4,5-dihydro-1,3-oxazole. Due to the high reactivity and potential for polymerization of the resulting exocyclic double bond, this pathway is less commonly utilized for synthetic derivatization compared to nucleophilic substitution.

Radical Reactions and Halogen Atom Transfer Processes

The carbon-chlorine bond in the 4-(chloromethyl) group can undergo homolytic cleavage to generate a carbon-centered radical, opening pathways to radical-mediated transformations. Two significant processes in this category are Atom Transfer Radical Polymerization (ATRP) and Halogen Atom Transfer (XAT) reactions.

Atom Transfer Radical Polymerization (ATRP): The structure of this compound is analogous to other benzylic halides that are effective initiators for ATRP. vedantu.com In this process, a transition metal complex, typically copper(I) with a suitable ligand, reversibly abstracts the chlorine atom. This generates a stabilized (2-(2-chlorophenyl)-1,3-oxazol-4-yl)methyl radical and the corresponding copper(II) chloride complex. quora.comusfca.edu This radical can then add to a vinyl monomer (e.g., styrene, methyl methacrylate), initiating a controlled polymerization process. The reversible nature of the halogen abstraction allows for the growth of polymer chains with a low polydispersity index and controlled molecular weight. lkouniv.ac.inclockss.org

Halogen Atom Transfer (XAT): In non-polymeric systems, the chlorine atom can be abstracted by a radical initiator or a photocatalytic cycle to generate the same (2-(2-chlorophenyl)-1,3-oxazol-4-yl)methyl radical. organicchemistrytutor.comcognitoedu.org This radical intermediate can then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions. For example, it can add across alkenes or alkynes, or be trapped by other radical species. This method provides a pathway for functionalization that is complementary to the ionic pathways of nucleophilic substitution. libretexts.org

Reactivity of the 2-(2-Chlorophenyl) Substituent

The 2-(2-chlorophenyl) group offers a second site for chemical modification, primarily through reactions targeting the aromatic ring or the aryl halide bond. These transformations typically require more forcing conditions than those at the chloromethyl position but provide access to a different class of derivatives.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring can undergo electrophilic aromatic substitution (EAS), though its reactivity is significantly reduced compared to benzene (B151609). This deactivation is due to the presence of two electron-withdrawing groups: the chlorine atom and the 2-oxazolyl substituent.

Directing Effects: The regiochemical outcome of EAS reactions is governed by the directing effects of these two substituents.

The 2-oxazolyl group is strongly electron-withdrawing and acts as a deactivating meta-director, similar to a nitro or carbonyl group. organicchemistrytutor.comyoutube.com It directs incoming electrophiles to positions 3 and 5 of the chlorophenyl ring.

Table 2: Predicted Outcomes for Electrophilic Aromatic Substitution on the 2-(2-Chlorophenyl) Ring.

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Halide

The chlorine atom on the phenyl ring serves as a handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly using palladium and nickel with specialized ligands, have enabled their efficient use in these transformations.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a biaryl or styrenyl linkage.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with an alkene to form a new carbon-carbon bond at the vinylic position.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (primary or secondary) to form a new C-N bond, providing access to arylamine derivatives.

Cyantion: Palladium- or nickel-catalyzed introduction of a nitrile group using a cyanide source like zinc cyanide.

These reactions allow for the direct connection of the 2-(oxazolyl)phenyl scaffold to other aromatic systems, aliphatic chains, or functional groups, significantly expanding the accessible chemical space from the parent molecule.

Reactions of the 1,3-Oxazole Heterocyclic Core

The 1,3-oxazole ring is an aromatic heterocycle with a π-electron system, but its aromaticity is weaker than that of analogues like thiazole (B1198619) or imidazole, leading to a higher propensity for addition and ring-opening reactions. rsc.orgwikipedia.org The reactivity is governed by the pyridine-type nitrogen at position 3, which is basic and susceptible to protonation or alkylation, and the furan-type oxygen at position 1, which influences the ring's diene character in cycloaddition reactions. pharmaguideline.com

Electrophilic Attack: Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring system. pharmaguideline.com Such reactions typically require the presence of electron-donating or activating groups on the ring. cutm.ac.in The general order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com In the case of this compound, the ring is further deactivated by the inductively withdrawing chloromethyl group at C4 and the electron-withdrawing 2-chlorophenyl group at C2. Consequently, electrophilic substitution at the only available position, C5, is expected to be exceptionally sluggish and would likely require harsh reaction conditions. rsc.org

Nucleophilic Attack: Direct nucleophilic substitution on the oxazole ring is uncommon unless a good leaving group is present. tandfonline.com The most electron-deficient carbon atom, and thus the most likely site for nucleophilic attack, is C2. rsc.orgpharmaguideline.com While the target molecule does not have a leaving group at C2, the presence of the electron-withdrawing 2-chlorophenyl substituent enhances the electrophilicity of this position. However, in many cases, nucleophilic attack on the oxazole ring does not result in substitution but rather initiates ring cleavage. pharmaguideline.com For instance, strong bases can deprotonate the C2 position (if unsubstituted), leading to ring-opening. cutm.ac.in For the subject compound, nucleophilic attack is far more likely to occur at the electrophilic carbon of the chloromethyl side chain rather than on the heterocyclic core itself.

The relatively low aromaticity of the oxazole ring makes it susceptible to various ring-opening reactions. These transformations are often initiated by nucleophilic attack or treatment with strong bases.

Base-Induced Ring Opening: Deprotonation at the C2 position of an oxazole by a strong base, such as butyllithium, is known to trigger ring fission, ultimately producing an isonitrile intermediate. pharmaguideline.comcutm.ac.in While the C2 position of this compound is substituted, attack at this position by a potent nucleophile could potentially still lead to unstable intermediates that undergo cleavage.

Nucleophile-Induced Ring Transformation: Certain nucleophiles can induce ring-opening followed by rearrangement to form a new heterocyclic system. A classic example is the reaction of oxazoles with ammonia (B1221849) or formamide, which can lead to the formation of imidazoles through a ring cleavage pathway. pharmaguideline.com

Oxidative Cleavage: The oxazole ring can be opened by strong oxidizing agents. pharmaguideline.com Studies on the ozonolysis of oxazoles have shown that the reaction proceeds via a Criegee-type mechanism at the C=C double bond, leading to cleavage and the formation of products such as formates, amides, and CO2. nih.gov

Rearrangements of the oxazole ring itself, such as the Cornforth rearrangement of 4-acyloxazoles, are also known but are specific to certain substitution patterns not present in the target molecule. wikipedia.org

The oxazole ring can function as an azadiene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. clockss.org This reactivity is a cornerstone of oxazole chemistry, providing a powerful route to synthesize highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.netwikipedia.org

The electronic nature of the substituents on the oxazole ring dictates the type of Diels-Alder reaction.

Normal Electron Demand: Oxazoles with electron-donating substituents react as electron-rich dienes with electron-deficient dienophiles (e.g., maleimides, acrylates). clockss.org

Inverse Electron Demand: Oxazoles with electron-withdrawing substituents, like the 2-(2-chlorophenyl) group in the title compound, behave as electron-deficient dienes. clockss.org This makes them suitable partners for reaction with electron-rich dienophiles such as enamines or vinyl ethers.

For this compound, an inverse electron demand Diels-Alder reaction is the expected pathway. The reaction with an alkene would proceed through an initial [4+2] cycloaddition to form a bicyclic adduct containing an oxygen bridge. This intermediate is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water, HCN) to aromatize into a substituted pyridine ring. wikipedia.orgclockss.org The reaction can often be facilitated by Lewis or Brønsted acids, which coordinate to the oxazole nitrogen, further lowering the LUMO energy of the azadiene system and stabilizing the transition state. nih.govacs.org

Mechanistic Investigations of Key Transformations

The key transformations of the oxazole ring proceed through distinct intermediates and transition states.

Cycloaddition Reactions: The Diels-Alder reaction proceeds via a concerted, pericyclic transition state. wikipedia.org The reaction of an oxazole with an alkene initially forms a bicyclic oxa-aza-norbornene-type adduct. wikipedia.org This primary adduct is often transient and not isolated, rapidly proceeding to the final pyridine product. Lewis acid catalysis is believed to stabilize this transition state, thereby lowering the activation barrier. acs.org

Nucleophilic Attack and Ring Opening: Nucleophilic attack on the C2 position can be postulated to proceed through a tetrahedral intermediate, similar to a Meisenheimer complex in SNAr reactions. researchgate.net Subsequent cleavage of the C2-O1 or C2-N3 bond leads to ring-opened species. Base-catalyzed ring-opening at C2 proceeds via a 2-lithio-oxazole, which exists in equilibrium with an open-chain isonitrile enolate. wikipedia.org

Electrophilic Attack: Electrophilic substitution, though unfavorable, would proceed through a cationic sigma complex (an arenium ion intermediate), where the electrophile has added to the C5 position, and the positive charge is delocalized across the ring system.

Detailed kinetic studies provide quantitative insight into reaction rates and mechanisms. While kinetic data for this compound is not published, data from related model compounds illustrates the principles of oxazole reactivity.

Kinetic studies on the ozonation of various substituted oxazoles demonstrate the influence of substituents on reaction rates. As shown in the table below, electron-donating groups generally increase the rate of reaction with the electrophilic ozone molecule.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Oxazoles with Ozone

| Oxazole Derivative | Substituents | Rate Constant (kO3) [M-1s-1] | Reference |

|---|---|---|---|

| Oxazole | Unsubstituted | 9.0 x 102 | nih.gov |

| 2-Methyloxazole | C2-Methyl | 5.0 x 104 | nih.gov |

| 5-Methyloxazole | C5-Methyl | 2.0 x 104 | nih.gov |

| 2,4-Dimethyloxazole | C2-Methyl, C4-Methyl | 4.7 x 104 | nih.gov |

Furthermore, theoretical kinetic studies on the gas-phase reaction of unsubstituted oxazole with hydroxyl radicals have shown that OH-addition to the ring carbons is significantly faster than H-abstraction. rsc.org For this compound, the electron-withdrawing substituents would be expected to decrease the rate of reaction with electrophiles like ozone or OH radicals compared to unsubstituted oxazole. Conversely, in reactions where the oxazole acts as an electrophile, these groups would likely increase the reaction rate.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiazole |

| Imidazole |

| Butyllithium |

| Ammonia |

| Formamide |

| Ozone |

| Carbon Dioxide |

| Maleimides |

| Acrylates |

| Enamines |

| Vinyl ethers |

| Pyridine |

| Furan |

| Hydrogen Cyanide |

| 2-Methyloxazole |

| 5-Methyloxazole |

Design and Synthesis of Novel Derivatives for Chemical Exploration

The strategic design of novel derivatives from this compound leverages its inherent chemical reactivity. The primary focus for diversification is the C4-chloromethyl substituent, which acts as a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, thereby modifying the parent molecule's physicochemical properties. Furthermore, the diene character of the oxazole ring enables its participation in cycloaddition reactions, providing a pathway to more complex heterocyclic scaffolds. clockss.org

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, involving the conversion of one functional group into another. ub.edu In the context of this compound, the chloromethyl group is an excellent handle for FGI. The chlorine atom is a good leaving group, facilitating displacement by a variety of nucleophiles. vanderbilt.edu

Studies on analogous 2-(halomethyl)-4,5-diaryloxazoles have demonstrated that this position is an excellent scaffold for synthetic elaboration. nih.gov A diverse range of derivatives can be prepared through substitution reactions with nitrogen, oxygen, and sulfur nucleophiles. nih.gov For instance, reactions with primary and secondary amines yield the corresponding aminomethyl-oxazoles. Similarly, alkoxides and phenoxides can displace the chloride to form ether linkages, while sulfur nucleophiles like thiophenoxide result in thioether derivatives. nih.gov Another important transformation is the reaction with sodium azide (B81097) to produce the corresponding azidomethyl derivative, which is a versatile precursor for "click chemistry" reactions or for reduction to the primary amine. nih.gov

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | Morpholine | Tertiary Amine | (Aminomethyl)oxazole |

| Alkoxide | Sodium Ethoxide | Ether | (Alkoxymethyl)oxazole |

| Thiolate | Sodium Thiophenoxide | Thioether | (Thioalkoxymethyl)oxazole |

| Azide | Sodium Azide (NaN₃) | Azide | (Azidomethyl)oxazole |

| Cyanide | Potassium Cyanide (KCN) | Nitrile | (Cyanomethyl)oxazole |

Beyond simple functional group interconversions, this compound is a valuable building block for constructing more elaborate molecular architectures. Its utility stems from both the reactivity of the side chain and the oxazole core.

The chloromethyl group can be used in carbon-carbon bond-forming reactions. For example, its more reactive bromomethyl analogue is effective in the C-alkylation of stabilized carbanions, such as those derived from malonic esters. nih.gov This reaction type is fundamental for extending carbon chains and building complex molecular skeletons, as exemplified in the synthesis of the anti-inflammatory drug Oxaprozin. lifechemicals.comnih.gov

Furthermore, the oxazole ring itself can participate in cycloaddition reactions, most notably the Diels-Alder reaction. clockss.org In these reactions, the oxazole acts as an azadiene, reacting with dienophiles like alkenes or alkynes. This reaction is a powerful tool for constructing pyridine or furan rings, which are prevalent in natural products and pharmaceuticals. clockss.org The electron-deficient nature of the azadiene system in the oxazole ring makes it suitable for inverse electron demand Diels-Alder reactions. clockss.org This reactivity opens pathways to complex bicyclic and heterocyclic systems that would be difficult to access through other synthetic routes. The versatility of oxazoles as synthetic intermediates has led to their increased use in the total synthesis of natural products. lifechemicals.com

| Reaction Type | Reactant Partner | Key Transformation | Resulting Scaffold |

|---|---|---|---|

| C-Alkylation | Malonic Ester Anion | C-C bond formation at the methylene carbon | Propanoic acid derivative |

| Diels-Alder Reaction | Alkyne | [4+2] Cycloaddition followed by retro-Diels-Alder | Substituted Furan |

| Diels-Alder Reaction | Alkene | [4+2] Cycloaddition | Substituted Pyridine precursor |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, the molecular formula is C₁₀H₇Cl₂NO. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a protonated molecular ion peak ([M+H]⁺) at a specific mass-to-charge ratio (m/z).

The theoretical exact mass of the neutral molecule is calculated to be 240.9854 Da. The presence of two chlorine atoms results in a characteristic isotopic pattern. The most abundant peak would correspond to the molecule containing two ³⁵Cl isotopes. Additional peaks for molecules containing one ³⁵Cl and one ³⁷Cl ([M+2]) and two ³⁷Cl isotopes ([M+4]) would also be observed with predictable relative intensities (approximately 100:65:10). The high precision of HRMS allows for the experimental mass to be matched to the theoretical mass within a few parts per million (ppm), unequivocally confirming the molecular formula. nih.gov This level of accuracy distinguishes the target compound from other potential isomers or compounds with the same nominal mass.

Table 1: Predicted HRMS Data for C₁₀H₇Cl₂NO

| Ion Species | Isotope Composition | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₈³⁵Cl₂NO | 241.9928 |

| [M+H]⁺ | C₁₀H₈³⁵Cl³⁷ClNO | 243.9899 |

| [M+Na]⁺ | C₁₀H₇³⁵Cl₂NNaO | 263.9748 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the oxazole (B20620) ring proton, and the chloromethyl protons.

Aromatic Region (approx. 7.4-8.1 ppm): The 2-chlorophenyl group contains four protons, which would appear as a complex multiplet in this region. The ortho-substitution pattern leads to coupled signals, with chemical shifts influenced by the electron-withdrawing chlorine atom and the oxazole ring. amazonaws.commdpi.com

Oxazole Proton (approx. 7.6-7.8 ppm): The single proton at the 5-position of the oxazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with.

Chloromethyl Protons (approx. 4.6-4.8 ppm): The two protons of the chloromethyl group (CH₂Cl) are chemically equivalent and would appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine atom and the oxazole ring.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., hybridization, attached functional groups). The molecule has 10 carbon atoms, and distinct signals are predicted for each.

Aromatic Carbons (approx. 127-133 ppm): Six signals are expected for the carbons of the 2-chlorophenyl ring. The carbon atom directly bonded to the chlorine (C-Cl) would have a distinct chemical shift, as would the carbon attached to the oxazole ring. amazonaws.commdpi.com

Oxazole Ring Carbons (approx. 125-162 ppm): The three carbons of the oxazole ring (C2, C4, C5) are expected to resonate at characteristic chemical shifts. The C2 carbon, positioned between two heteroatoms and attached to the phenyl ring, would be the most downfield. The C4 carbon, bearing the chloromethyl group, and the C5 carbon would appear at distinct positions.

Chloromethyl Carbon (approx. 35-45 ppm): The carbon of the CH₂Cl group is expected to appear in the aliphatic region, with a chemical shift characteristic of a carbon atom bonded to a chlorine atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 2-Chlorophenyl | 7.4 - 8.1 | Multiplet | 127 - 133 |

| Oxazole-H5 | 7.6 - 7.8 | Singlet | ~125 |

| Oxazole-C2 | - | - | ~160 |

| Oxazole-C4 | - | - | ~145 |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the four protons within the 2-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would definitively assign the ¹³C signals for the CH₂Cl group, the C5 of the oxazole ring, and the proton-bearing carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, providing through-space correlations. It can help confirm the geometry and conformation of the molecule, for example, by showing correlations between the protons on the phenyl ring and the proton at C5 of the oxazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

The IR spectrum of this compound would be expected to show several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the oxazole and phenyl rings would result in a series of sharp bands in the 1500-1650 cm⁻¹ region. nih.gov

C-O-C Stretching: The characteristic asymmetric and symmetric stretching of the C-O-C ether linkage within the oxazole ring would produce strong bands, typically in the 1050-1250 cm⁻¹ range.

C-Cl Stretching: The spectrum would also feature vibrations corresponding to the two C-Cl bonds. The aromatic C-Cl stretch appears around 1000-1100 cm⁻¹, while the aliphatic C-Cl stretch from the chloromethyl group is expected in the 650-850 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and would be useful for confirming the vibrations of the aromatic and heterocyclic ring systems.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| C=N / C=C Stretch | 1500 - 1650 | IR, Raman |

| Oxazole Ring (C-O-C) Stretch | 1050 - 1250 | IR |

| Aromatic C-Cl Stretch | 1000 - 1100 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ).

The structure of this compound contains conjugated π-systems—the phenyl ring and the oxazole ring. This conjugation allows for π → π* electronic transitions upon absorption of UV light. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show strong absorption bands in the ultraviolet region, likely between 250 and 300 nm. nist.govresearchgate.net The exact position and intensity of the λₘₐₓ are influenced by the extent of conjugation and the presence of substituents on the aromatic and heterocyclic rings. beilstein-journals.orgd-nb.info

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXD) is a definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. For a compound like this compound, this analysis would unambiguously confirm the molecular geometry, the connectivity of the atoms, and the relative orientation of the 2-chlorophenyl and chloromethyl-oxazole moieties.

Although X-ray crystallography has been used to confirm the structures of various other substituted oxazoles, a published crystal structure, including crystallographic data such as the crystal system, space group, and unit cell dimensions for this compound, could not be located.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of a chemical compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of non-volatile and thermally sensitive compounds. A validated HPLC method for this compound would involve specifying the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile and water), flow rate, and detection wavelength (typically UV). The retention time of the main peak would identify the compound, and the area of this peak relative to the total area of all peaks would quantify its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are sufficiently volatile and thermally stable, GC-MS provides separation based on boiling point and polarity, coupled with mass analysis for structural identification. The gas chromatogram would indicate the purity, while the mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern, helping to confirm the compound's identity.

Despite the routine application of these techniques in synthetic chemistry, specific, validated HPLC or GC-MS methods and detailed findings for the purity assessment or isolation of this compound are not available in the reviewed literature.

Computational and Theoretical Investigations of 4 Chloromethyl 2 2 Chlorophenyl 1,3 Oxazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the molecule's energetic and electronic state.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. irjweb.com It is based on the principle that the energy of a molecule can be determined from its electron density. A popular functional used in these studies is Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP). irjweb.com

For a molecule like 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, DFT calculations, often using a basis set such as 6-311G++(d,p), would be employed to optimize the molecular geometry. irjweb.com This process determines the most stable arrangement of atoms by finding the minimum energy conformation. The calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related oxazole (B20620) derivative, DFT calculations were used to determine the bond angles within the oxazole ring and the dihedral angles between the oxazole and an attached benzimidazole (B57391) ring, revealing that the two rings were nearly coplanar. irjweb.com

| Parameter | Description | Representative Calculated Value (degrees) |

| Oxazole Ring Bond Angles | The internal angles of the oxazole ring, such as N15–C16–O12 and O12–C13–C14. | 107.4 - 114.1 |

| Inter-ring Dihedral Angle | The angle between the plane of the oxazole ring and the plane of the phenyl ring. | 170 - 180 (for a coplanar example) |

Note: The values in this table are representative examples from DFT studies on similar oxazole-containing compounds and are for illustrative purposes. irjweb.com

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a detailed understanding of the electronic configuration. While computationally more intensive than DFT, they can offer very accurate results. For this compound, ab initio calculations would be used to obtain a precise description of the molecular orbitals and their energies, which is crucial for understanding the molecule's chemical behavior.

Conformational Analysis and Energy Landscapes

Molecules that have rotatable bonds can exist in different spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers and the energy barriers between them. This creates an "energy landscape" that describes the relative energies of different conformations. cam.ac.uk For this compound, the rotation around the single bond connecting the phenyl ring to the oxazole ring, as well as the rotation of the chloromethyl group, would be of primary interest. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. For a similar molecule, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, DFT calculations identified two low-energy conformers that differ in the orientation of the ester group relative to the oxazole ring. core.ac.uk

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. acadpubl.eu The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule's electron distribution. The MEP is typically visualized as a color-coded map superimposed on the molecule's surface.

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate a positive electrostatic potential, corresponding to areas of low electron density. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxazole ring and the chlorine atoms, indicating their potential role as sites for electrophilic interaction. The hydrogen atoms would likely show a positive potential (blue).

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. youtube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of a molecule's chemical reactivity and kinetic stability. acadpubl.eu A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acadpubl.eu In a study on a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV. acadpubl.eu

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would help in predicting how the molecule would interact with other reagents. The analysis of a comparable oxazole derivative showed a HOMO-LUMO energy gap of 4.8435 eV, indicating a high degree of reactivity. irjweb.com

| Parameter | Description | Representative Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.2822 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2715 |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ELUMO - EHOMO). | 4.0106 |

Note: The values in this table are representative examples from FMO analysis on a similar chlorophenyl-containing heterocyclic compound and are for illustrative purposes. acadpubl.eumalayajournal.org

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can also be used to simulate various spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule and can help in the assignment of experimental signals to specific atoms in the molecule.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. DFT calculations can predict these frequencies. nih.gov A comparison of the calculated vibrational frequencies with experimental data can provide confidence in the accuracy of the computed molecular structure. nih.gov For oxazole, computed anharmonic vibrational frequencies have been shown to reproduce experimental data with high accuracy. researchgate.net

These simulations are valuable for confirming the identity and structure of newly synthesized compounds and for understanding the relationship between molecular structure and spectroscopic properties.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling serves as a powerful tool for investigating the intricate details of chemical reactions involving this compound. By employing quantum chemical calculations, researchers can map out potential energy surfaces, identify transition states, and determine the most likely pathways for a given reaction. These computational approaches are essential for understanding the regioselectivity and stereoselectivity observed in the synthesis and subsequent reactions of oxazole derivatives.

One of the key applications of computational modeling is in the elucidation of reaction mechanisms. For instance, in the synthesis of substituted oxazoles, theoretical calculations can help to understand the energetics of different synthetic routes. Density Functional Theory (DFT) is a commonly used method to explore the electronic structure and geometry of reactants, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed, which highlights the activation barriers for each step.

Transition state theory is central to the computational modeling of reaction pathways. The transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to occur. Identifying the geometry and energy of the transition state is crucial for calculating reaction rates. Computational methods can precisely locate these transition states on the potential energy surface, providing a deeper understanding of the factors that control the reaction kinetics. For example, in the functionalization of the oxazole ring, modeling can predict which positions are more susceptible to electrophilic or nucleophilic attack by analyzing the electron density distribution and the stability of the corresponding intermediates and transition states.

A hypothetical reaction pathway for the modification of this compound could involve the substitution of the chloromethyl group. Computational modeling could be employed to compare the energy barriers for different nucleophiles, thereby predicting the most favorable reaction conditions. The table below illustrates hypothetical energy data for such a study.

| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |

| Nucleophilic Substitution | This compound + Nu⁻ | 25.3 | 4-(Nu-methyl)-2-(2-chlorophenyl)-1,3-oxazole + Cl⁻ | -10.5 |

| Ring Opening | This compound | 45.8 | Ring-opened product | 15.2 |

| Electrophilic Aromatic Substitution | This compound + E⁺ | 30.1 | Substituted phenyl ring product | -5.7 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

Intermolecular interactions are fundamental to understanding the physical properties and biological activity of molecules. nih.gov For oxazole derivatives, these interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov MD simulations can quantify the strength and geometry of these interactions and reveal how they influence the packing of molecules in a crystal or their association in a solution. nih.gov For this compound, the presence of chlorine atoms and aromatic rings suggests that halogen bonding and π-π stacking could be significant intermolecular forces.

The study of molecular dynamics is crucial for understanding how the molecule behaves in a biological context, for example, when interacting with a protein receptor. ajchem-a.com MD simulations can predict the binding affinity and the conformational changes that occur upon binding. ajchem-a.com By simulating the ligand-protein complex, researchers can identify key residues involved in the interaction and understand the dynamic nature of the binding process. ajchem-a.com This information is invaluable for the rational design of new molecules with improved biological activity.

The results from MD simulations are often analyzed to extract various structural and dynamic properties. The root-mean-square deviation (RMSD) can be used to assess the stability of a particular conformation, while the radial distribution function can provide information about the local structure of a solvent around the molecule. The table below presents a hypothetical summary of intermolecular interaction energies for this compound in a simulated environment.

| Interaction Type | Average Energy (kcal/mol) | Key Interacting Groups |

| π-π Stacking | -4.2 | 2-chlorophenyl ring and oxazole ring |

| Halogen Bonding | -2.5 | Chlorine atoms and electronegative atoms |

| van der Waals | -8.7 | Overall molecular surface |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Despite a comprehensive search for scientific literature, there is currently insufficient publicly available information to generate a detailed article on the specific applications of the chemical compound “this compound” as a synthetic building block, according to the provided outline.

Intermediate in the Construction of Complex Heterocyclic Systems: No literature was found describing the synthesis of fused polycyclic aromatic compounds or the preparation of spiro and bridged ring systems using this specific oxazole derivative.

Precursor for Diversified Organic Scaffolds and Chemical Libraries: There is no available information on its utilization in multi-component reactions or in the preparation of chiral derivatives for asymmetric synthesis research.

Integration into Advanced Materials Science Research: The search did not uncover any studies detailing the chemical structure and synthesis of advanced materials incorporating this compound.

While general information on the synthesis and applications of various other oxazole derivatives is abundant, specific data and research findings pertaining to this compound are not present in the accessible scientific domain. Therefore, constructing a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline is not possible at this time.

Role and Applications As a Synthetic Building Block in Organic Chemistry

Integration into Advanced Materials Science Research (Focus on Chemical Structure and Synthesis)

Precursor for Organic Electronic Materials Research

While specific studies detailing the use of 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole as a monomer for conjugated polymers are not extensively documented in publicly available literature, the broader class of oxazole-containing π-conjugated polymers has garnered significant interest. Oxazole (B20620) units are incorporated into polymer backbones to modify their electronic and optical properties, acting as moderate electron-accepting units. researchgate.net

The general strategy for creating such polymers involves the palladium-catalyzed cross-coupling of suitably functionalized monomers. For a molecule like this compound, the synthetic route to a polymerizable monomer would likely involve converting the chloromethyl group into a more suitable functionality for polymerization, such as a boronic ester or a stannane, or by introducing halogens at other positions on the aromatic rings for subsequent coupling reactions.

Research has demonstrated the successful synthesis of conjugated polymers incorporating 2,5-connected oxazole units with other aromatic systems like fluorene, benzothiadiazole, and naphthalene (B1677914) diimide. nih.govresearchgate.net These polymers exhibit optical and electrochemical properties that place them in the semiconducting regime, making them candidates for applications in organic electronics. nih.govresearchgate.net The inclusion of the oxazole heterocycle is a key part of the molecular design, influencing the polymer's final electronic characteristics. researchgate.net

Table 1: Potential Monomer Derivatives for Polymerization

| Monomer Structure | Polymerization Method | Target Polymer Property |

|---|---|---|

| Stannylated Oxazole Derivative | Stille Coupling | Electron-accepting unit in copolymer |

| Boronic Ester Oxazole Derivative | Suzuki Coupling | Tuning of HOMO/LUMO levels |

Use in Polymer Chemistry as a Monomer or Cross-linking Agent

The chloromethyl group on the oxazole ring provides a reactive site for polymerization or for grafting onto other polymer chains. This functionality is analogous to that of chloromethylstyrene, a well-known monomer used in the synthesis of functional polymers. The chlorine atom can be displaced by a variety of nucleophiles, enabling the synthesis of polymers with pendant oxazole groups.

Alternatively, the compound can act as a cross-linking agent. If a pre-existing polymer contains nucleophilic sites (e.g., hydroxyl, amino, or thiol groups), the bifunctional nature of a molecule derived from this compound (potentially with another reactive site) could be used to form bridges between polymer chains, thereby modifying the material's mechanical and thermal properties.

Cationic ring-opening polymerization is another relevant area. While this is more commonly associated with oxazolines (the partially saturated analog of oxazoles), the principles of using functional initiators or terminators can be applied. tu-dresden.de For instance, a derivative of this compound could potentially initiate the polymerization of other monomers or be used to terminate a living polymer chain, thereby incorporating the oxazole unit at the chain end. The copolymerization of related compounds like 3,3-bis(chloromethyl)oxacyclobutane has been shown to proceed with Friedel-Crafts catalysts, yielding high molecular weight amorphous polymers. researchgate.net

Retrosynthetic Analysis of Target Molecules Incorporating the Oxazole Unit

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. ias.ac.inamazonaws.comscitepress.org For a target molecule containing the 2-(2-chlorophenyl)-4-substituted-1,3-oxazole core, the analysis would focus on the disconnections that form the oxazole ring itself.